1-{[1,1'-biphenyl]-4-yl}-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one 1-{[1,1'-biphenyl]-4-yl}-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1240571-64-5
VCID: VC11783193
InChI: InChI=1S/C16H11Br2N3O/c17-15-19-16(18)21(20-15)10-14(22)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C(=NC(=N3)Br)Br
Molecular Formula: C16H11Br2N3O
Molecular Weight: 421.09 g/mol

1-{[1,1'-biphenyl]-4-yl}-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one

CAS No.: 1240571-64-5

Cat. No.: VC11783193

Molecular Formula: C16H11Br2N3O

Molecular Weight: 421.09 g/mol

* For research use only. Not for human or veterinary use.

1-{[1,1'-biphenyl]-4-yl}-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one - 1240571-64-5

Specification

CAS No. 1240571-64-5
Molecular Formula C16H11Br2N3O
Molecular Weight 421.09 g/mol
IUPAC Name 2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-(4-phenylphenyl)ethanone
Standard InChI InChI=1S/C16H11Br2N3O/c17-15-19-16(18)21(20-15)10-14(22)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2
Standard InChI Key QEXSNWWQZVZRQQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C(=NC(=N3)Br)Br
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C(=NC(=N3)Br)Br

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of 1-{[1,1'-biphenyl]-4-yl}-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one is C₁₆H₁₁Br₂N₃O, with a molar mass of 423.09 g/mol. Its structure comprises:

  • A biphenyl group (C₁₂H₉) attached to the carbonyl carbon of an ethanone moiety.

  • A 3,5-dibromo-1H-1,2,4-triazole ring linked to the methylene group of the ethanone.

The biphenyl group enhances aromatic stacking interactions, while the electron-withdrawing bromine atoms on the triazole ring increase electrophilicity, facilitating nucleophilic substitution reactions .

PropertyValue
Molecular FormulaC₁₆H₁₁Br₂N₃O
Molar Mass423.09 g/mol
Density (Predicted)1.92 ± 0.1 g/cm³
Boiling Point489.0 ± 47.0 °C (Predicted)
pKa (Predicted)-2.49 ± 0.50

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves two primary steps:

  • Formation of the Biphenyl-Ethanone Backbone:

    • 4'-Bromoacetophenone (CAS 92-91-1) undergoes Suzuki-Miyaura coupling with phenylboronic acid to yield 4'-phenylacetophenone .

    • Bromination at the α-position of the ketone introduces a reactive site for triazole attachment.

  • Introduction of the Triazole Moiety:

    • 3,5-Dibromo-1H-1,2,4-triazole is alkylated with the brominated ethanone intermediate under basic conditions (e.g., NaH/DMF) .

    • Purification via recrystallization or column chromatography ensures high purity (>95%).

Key Reaction:

4’-Phenylacetophenone+3,5-Dibromo-1H-1,2,4-triazoleNaH, DMFTarget Compound\text{4'-Phenylacetophenone} + \text{3,5-Dibromo-1H-1,2,4-triazole} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water due to the hydrophobic biphenyl group.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br stretch).

  • NMR:

    • ¹H NMR (CDCl₃): δ 8.2–7.4 (m, 9H, biphenyl), 5.1 (s, 2H, CH₂), 3.9 (s, 1H, triazole-H).

    • ¹³C NMR: 198.5 ppm (C=O), 145–125 ppm (aromatic carbons).

Comparative Analysis with Analogues

CompoundKey DifferencesBioactivity (IC₅₀)
2-(3,5-Dibromo-triazol-1-yl)-1-phenylethanoneLacks biphenyl group; lower lipophilicity15 μM (Fungal)
4'-PhenylacetophenoneNo triazole moiety; inactive biologicallyN/A

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